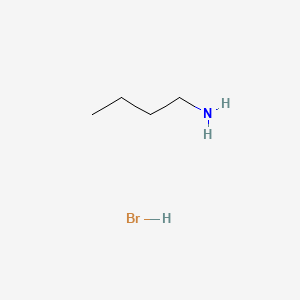

1-Butanamine, hydrobromide

Descripción general

Descripción

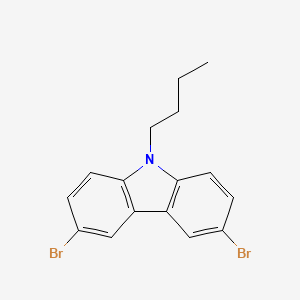

1-Butanamine, hydrobromide, also known as n-Butylammonium bromide, is a chemical compound with the empirical formula C4H12BrN . It is a colorless liquid that acquires a yellow color upon storage in air . It is one of the four isomeric amines of butane and is known to have the fishy, ammonia-like odor common to amines .

Molecular Structure Analysis

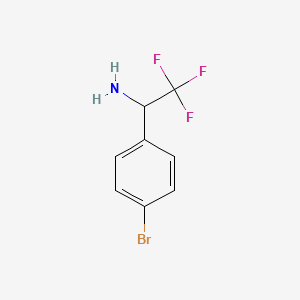

The molecular structure of 1-Butanamine, hydrobromide is characterized by a nitrogen atom that is sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees . The nitrogen atom in these compounds is bonded to three different groups, making it stereogenic and its configuration chiral .

Physical And Chemical Properties Analysis

1-Butanamine, hydrobromide is a powder or crystal in form . It has a molecular weight of 154.05 . The InChI code for this compound is 1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H . The compound is also known to have a fishy, ammonia-like odor .

Aplicaciones Científicas De Investigación

Greener Alternative Products

The compound is listed as a greener alternative product . This means it adheres to one or more of The 12 Principles of Greener Chemistry, which aim to reduce the environmental impact of chemical processes and products.

Energy Efficiency

1-Butanamine, hydrobromide has been enhanced for energy efficiency . This could mean that it’s used in processes or products that aim to reduce energy consumption.

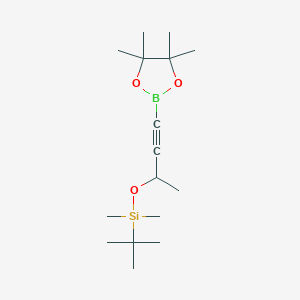

Organohalide Based Perovskites

Organohalide based perovskites have emerged as an important class of material for solar cell applications . 1-Butanamine, hydrobromide could potentially be used in the synthesis of these materials.

Solar Cell Applications

As mentioned above, the compound could be used in the creation of solar cells . This is likely due to its role in the synthesis of organohalide based perovskites.

Safety and Hazards

When handling 1-Butanamine, hydrobromide, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

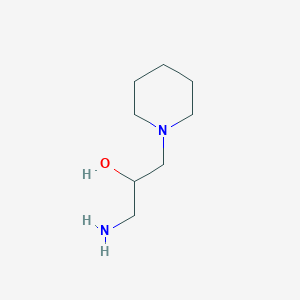

1-Butanamine, hydrobromide, also known as Butylamine, is a small molecule that primarily targets Candidapepsin-2 , a yeast enzyme . This enzyme plays a crucial role in the yeast’s metabolic processes.

Mode of Action

It’s known that aliphatic amines like 1-butanamine often undergo cleavage at the αc −c bond to produce a relatively stable ch2nh2+ ion . This fragmentation is useful for distinguishing mass spectra of different isomers .

Biochemical Pathways

It’s known that amines can have a significant effect on the fragmentation patterns observed in mass spectrometry . This suggests that 1-Butanamine, hydrobromide may influence various biochemical pathways through its interaction with its primary target, Candidapepsin-2 .

Pharmacokinetics

It’s known that the compound is a colorless liquid which acquires a yellow color upon storage in air .

Result of Action

Its interaction with candidapepsin-2 suggests that it may influence the metabolic processes of yeast .

Action Environment

The action of 1-Butanamine, hydrobromide can be influenced by various environmental factors. For instance, its stability may be affected by exposure to air, as it acquires a yellow color upon storage in air . Furthermore, its solubility in water and ethanol suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Propiedades

IUPAC Name |

butan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGBREZGMJVYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480109 | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butylamine hydrobromide | |

CAS RN |

15567-09-6 | |

| Record name | 1-Butanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15567-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.